Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride
Overview
Description
Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride is a chemical compound with the molecular formula C7H16ClN and a molecular weight of 149.66 g/mol . It is typically stored at room temperature and is available in powder form . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride involves the reaction of N-methyl-1-(1-methylcyclopropyl)ethanamine with hydrochloric acid . The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities . The process includes rigorous quality control measures to ensure the consistency and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
Scientific Research Applications
Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological processes and pathways.
Medicine: It is investigated for its potential therapeutic applications.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride involves nucleophilic addition to yield a carbinolamine intermediate, which then loses water to give the imine. This is a key step in the formation of imines by the reaction of an aldehyde or ketone with a primary amine. The molecular targets and pathways involved in this mechanism are crucial for understanding its effects and applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride include:
- N-methyl-1-(1-methylcyclopropyl)ethanamine
- 1-methylcyclopropylamine
- N-methylcyclopropylamine
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties . This uniqueness makes it valuable for various applications in scientific research and industry .
Properties
IUPAC Name |
N-methyl-1-(1-methylcyclopropyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(8-3)7(2)4-5-7;/h6,8H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKXNZKIFRJBCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.